N-ethyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-ethyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide (EMMSB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
N-ethyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide works by binding to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction of bicarbonate concentration, and alteration of pH balance. It has also been shown to have an effect on the activity of other enzymes and proteins, such as human serum albumin.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-ethyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase, allowing researchers to study the effects of this enzyme on various physiological processes. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for research on N-ethyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide, including further studies on its mechanism of action and potential applications in the treatment of various diseases. Additionally, there is a need for more research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and chemicals.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity and alteration of pH balance. While this compound has some limitations, it also has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
N-ethyl-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been used as a probe for studying the binding sites of other proteins, such as the human serum albumin.
properties
IUPAC Name |
N-ethyl-4-methyl-3-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-15-14(17)12-5-4-11(2)13(10-12)21(18,19)16-6-8-20-9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEDSJXDPXDTFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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